molecular formula C8H8O2 B1355125 Cyclohepta-2,4,6-triene-1-carboxylic Acid CAS No. 4440-40-8

Cyclohepta-2,4,6-triene-1-carboxylic Acid

Cat. No. B1355125
CAS RN: 4440-40-8
M. Wt: 136.15 g/mol
InChI Key: MMJMJYGSJNZKBB-UHFFFAOYSA-N
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Description

Cyclohepta-2,4,6-triene-1-carboxylic acid is an organic compound with the CAS Number: 4440-40-8 . It has a molecular weight of 136.15 and is a liquid at room temperature .


Synthesis Analysis

The synthesis of cycloheptatriene derivatives, such as Cyclohepta-2,4,6-triene-1-carboxylic acid, can be achieved through the Buchner ring enlargement . This process starts with the reaction of benzene with ethyl diazoacetate to give the corresponding norcaradiene ethyl ester, which then undergoes a thermally-allowed electrocyclic ring expansion to give 1,3,5-cycloheptatriene 7-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Cyclohepta-2,4,6-triene-1-carboxylic acid consists of a seven-membered carbon ring with three double bonds and a carboxylic acid group . The InChI Code for this compound is 1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H, (H,9,10) .


Physical And Chemical Properties Analysis

Cyclohepta-2,4,6-triene-1-carboxylic acid is a liquid at room temperature . It has a melting point of 20-24 degrees Celsius . The compound is insoluble in water .

Scientific Research Applications

Acid-Catalyzed Conversion to Benzene Derivatives

Minegishi et al. (2003) investigated the acid-catalyzed rearrangement of cyclohepta-1,3,5-trienes, leading to the formation of phenylallenes and other substituted benzene derivatives. This study highlights the potential of cyclohepta-1,3,5-triene derivatives in synthesizing complex benzene-based structures, which are significant in various chemical syntheses (Minegishi et al., 2003).

Buchner Reaction and Azirine Modification

Galenko et al. (2021) explored the Buchner reaction involving 2-(diazoacetyl)-2H-azirines and benzene, leading to cyclohepta-2,4,6-trien-1-yl-2H-azirines. This process facilitates the creation of nitrogen heterocyclic scaffolds containing cycloheptatriene, which is crucial for developing various biologically active compounds (Galenko et al., 2021).

Synthetic Method for 1,6-Methano[10]annulenes

Kuroda et al. (2000) described a method to synthesize 2,5-disubstituted 1,6-methano[10]annulenes from 1,6-diacetylcyclohepta-1,3,5-triene. This process contributes to the field of synthetic organic chemistry, particularly in the preparation of annulenes, which are important in material science and pharmaceutical research (Kuroda et al., 2000).

Heptamethyl Cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate Synthesis

Belyy et al. (2018) developed a simple procedure for synthesizing heptamethyl cyclohepta-1,3,5-triene-1,2,3,4,5,6,7-heptacarboxylate. The optimized reaction conditions and isolation protocol demonstrate the compound's potential in organic synthesis and possibly in pharmaceutical applications (Belyy et al., 2018).

UV-Mediated Decomposition of Diazomalonates

Chiang and Zhu (2017) studied the UV-mediated photolysis of diazomalonates in benzene, leading to functionalized bicyclo[3.2.0]heptane skeletons derived from cyclohepta-1,3,5-triene intermediates. Thisresearch provides insights into novel methods of synthesizing complex organic structures, potentially useful in material science and drug development (Chiang & Zhu, 2017).

Valence Isomerization and Heteroelement Analogues

Jansen, Slootweg, and Lammertsma (2011) reviewed the valence isomerization of cyclohepta-1,3,5-triene and its heteroelement analogues. Their work illustrates the impact of heteroatoms on the stability of valence isomers, providing valuable information for chemical synthesis and material science (Jansen et al., 2011).

Homoaromaticity of Cyclohepta-1,3,5-triene

Saini, Bhasin, and Bansal (2013) reinvestigated the homoaromaticity of cyclohepta-1,3,5-triene, providing insights into its aromatic stabilization energies. This study is significant in understanding the electronic properties of cycloheptatrienes, relevant in developing new materials and pharmaceuticals (Saini et al., 2013).

Ruthenium-catalyzed Synthesis of Triazole-based Scaffolds

Ferrini et al. (2015) developed a ruthenium-catalyzed synthesis method for 5-amino-1,2,3-triazole-4-carboxylates, crucial in creating triazole-based scaffolds. This methodology is pivotal in synthesizing biologically active compounds, highlighting the versatility of cyclohepta-2,4,6-triene derivatives in pharmaceutical research (Ferrini et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclohepta-2,4,6-triene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)7-5-3-1-2-4-6-7/h1-7H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJMJYGSJNZKBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=CC(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517809
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohepta-2,4,6-triene-1-carboxylic Acid

CAS RN

4440-40-8
Record name Cyclohepta-2,4,6-triene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Wen - 2020 - etheses.dur.ac.uk
Fluxional carbon cages, such as bullvalene, barbaralane and the barbaralyl cation, exhibit their shapeshifting properties through the rapid Cope rearrangements which give thousands …
Number of citations: 3 etheses.dur.ac.uk

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